molecular formula C12H14BrN3 B13547560 3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine

3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine

Cat. No.: B13547560
M. Wt: 280.16 g/mol
InChI Key: QKECPNWUCUPMAG-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an isopropyl group and an amine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine can be achieved through a multi-step process involving the following key steps:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Substitution with Isopropyl Group: The isopropyl group can be introduced through alkylation using isopropyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as sodium hydroxide or amines in polar solvents.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Chlorophenyl)-1-isopropyl-1h-pyrazol-5-amine: Similar structure with a chlorine atom instead of bromine.

    3-(2-Fluorophenyl)-1-isopropyl-1h-pyrazol-5-amine: Contains a fluorine atom instead of bromine.

    3-(2-Methylphenyl)-1-isopropyl-1h-pyrazol-5-amine: Substituted with a methyl group instead of bromine.

Uniqueness

3-(2-Bromophenyl)-1-isopropyl-1h-pyrazol-5-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity compared to its analogs with different substituents.

Properties

Molecular Formula

C12H14BrN3

Molecular Weight

280.16 g/mol

IUPAC Name

5-(2-bromophenyl)-2-propan-2-ylpyrazol-3-amine

InChI

InChI=1S/C12H14BrN3/c1-8(2)16-12(14)7-11(15-16)9-5-3-4-6-10(9)13/h3-8H,14H2,1-2H3

InChI Key

QKECPNWUCUPMAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)C2=CC=CC=C2Br)N

Origin of Product

United States

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